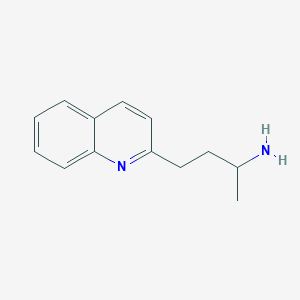
4-(Quinolin-2-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinolin-2-yl)butan-2-amine is a compound that features a quinoline ring attached to a butan-2-amine chain. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-2-yl)butan-2-amine typically involves the formation of the quinoline ring followed by the attachment of the butan-2-amine chain. One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The quinoline ring can then be functionalized to introduce the butan-2-amine moiety through various substitution reactions.
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve catalytic processes and green chemistry approaches to minimize environmental impact. Transition metal-catalyzed reactions and the use of ionic liquids as solvents are some of the methods employed to enhance yield and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Quinolin-2-yl)butan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
4-(Quinolin-2-yl)butan-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Quinolin-2-yl)butan-2-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases . These interactions lead to the compound’s observed biological activities, including antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its wide range of biological activities.
2-Aminoquinoline: Similar structure with an amino group at the 2-position, used in antimalarial drugs.
4-Aminoquinoline: Known for its antimalarial properties, used in drugs like chloroquine.
Uniqueness: 4-(Quinolin-2-yl)butan-2-amine is unique due to the presence of the butan-2-amine chain, which can enhance its solubility and bioavailability compared to other quinoline derivatives. This structural modification can also lead to different biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-quinolin-2-ylbutan-2-amine |
InChI |
InChI=1S/C13H16N2/c1-10(14)6-8-12-9-7-11-4-2-3-5-13(11)15-12/h2-5,7,9-10H,6,8,14H2,1H3 |
Clé InChI |
YXMDYKHOWJEVBM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=NC2=CC=CC=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


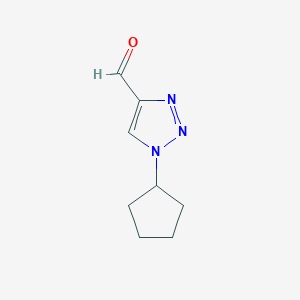
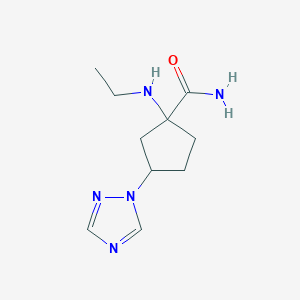
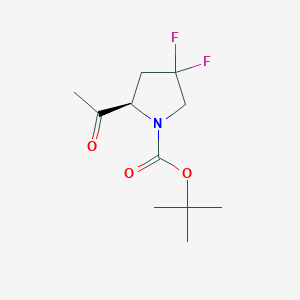
![4-(1h-Benzo[d]imidazol-2-yl)butan-2-amine](/img/structure/B13564901.png)
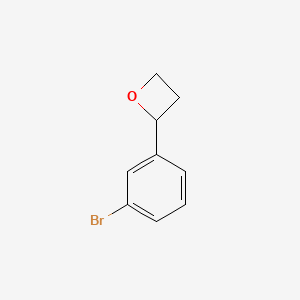


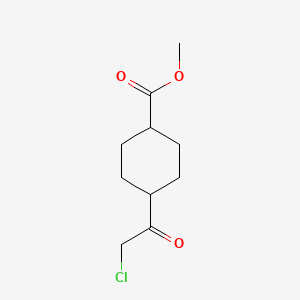
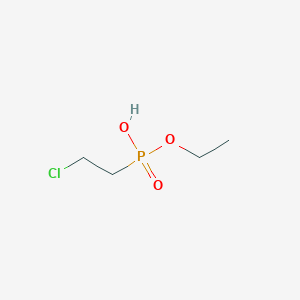
![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)

![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)


